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Introduction

Gersizangitide (also known as AXT-107) is a novel, clinical-stage, synthetic 20-mer peptide
derived from collagen IV, being developed by AsclepiX Therapeutics.[1][2] It is an
investigational therapeutic for the treatment of retinal vascular diseases, including neovascular
(wet) age-related macular degeneration (hnAMD), diabetic macular edema (DME), and retinal
vein occlusion (RVO).[1] Gersizangitide possesses a unique dual mechanism of action,
simultaneously inhibiting pro-angiogenic signaling and promoting vascular stabilization.[3] This
multi-faceted approach addresses key pathological processes in retinal diseases:
neovascularization, vascular permeability, and inflammation.[4]

Core Pharmacological Attributes

Gersizangitide's therapeutic effects are mediated through its high-affinity binding to specific
integrins on the surface of endothelial cells, which are upregulated in diseased vessels. This
targeted engagement initiates a cascade of intracellular events that modulate two critical
signaling pathways in retinal vascular homeostasis: the Vascular Endothelial Growth Factor
(VEGF) pathway and the Angiopoietin/Tie2 pathway.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative parameters of Gersizangitide based on

preclinical and clinical data.

Table 1: Receptor Binding Affinity

Target Ligand Kd (nM) Assay Method
] ] - Fluorescence
Integrin avf3 Gersizangitide 1.29 ]
Anisotropy
] ] N Fluorescence

Integrin a5p1 Gersizangitide 2.21 )

Anisotropy

[Source: Probechem

Biochemicals]

Table 2: Preclinical Pharmacokinetics (Intravitreal Administration)

Species Formulation Half-life (t1/2) Key Findings
Formed a compact gel
below the visual axis,
releasing the drug
slowly. Efficacious

Rabbit, Minipig Gel-forming liquid ~180 days levels were found in

the retina and choroid.
Plasma levels were
below the limit of

quantitation.

[Source: IOVS,
LARVOL DELTA]

Table 3: Clinical Trial Dose Escalation (DISCOVER Study)
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Cohort Dose Level Number of Patients (n)
1 125 ug 3
2 250 ug 3
3 500 pg 9

[Source: BioSpace, Optometry

Times]

Mechanism of Action

Gersizangitide's dual-action mechanism is initiated by its binding to integrins av33 and a5@1.

« Inhibition of VEGF Pathway: By binding to integrin av33, which acts as a co-receptor for
VEGFR2, Gersizangitide disrupts the formation of the VEGFR2-33 complex. This disruption
leads to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby
reducing the total levels of the receptor on the cell surface and inhibiting downstream VEGF-
stimulated signaling. This effectively suppresses vascular permeability and

neovascularization.

» Activation of Tie2 Pathway: Gersizangitide's interaction with integrin a531 leads to a
conformational change that potentiates the activation of the Tie2 receptor by its ligand,
Angiopoietin-2 (Ang2). In pathological conditions where Ang2 is abundant and typically acts
as a Tie2 antagonist, Gersizangitide converts Ang2 into a strong agonist. This enhanced
Tie2 phosphorylation and subsequent activation of downstream signaling, such as the Akt
pathway, promotes vascular stability, reduces inflammation, and decreases vascular
leakage.

Signaling Pathway Diagram
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Caption: Gersizangitide's dual mechanism of action.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of
findings.

Integrin Binding Affinity Assay (Fluorescence
Anisotropy)

This protocol quantifies the binding affinity of Gersizangitide to its integrin targets.

o Reagents: 5-carboxyfluorescein (5-FAM)-labeled Gersizangitide, recombinant human
integrin avB3 and a5B1, binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).

e Procedure:

o A constant concentration of 5-FAM-labeled Gersizangitide (e.g., 10 nM) is incubated with
a range of concentrations of the respective recombinant integrin in the binding buffer.

o The mixture is incubated at room temperature to reach equilibrium.
o Fluorescence anisotropy is measured using a suitable plate reader.

o Data Analysis: The change in anisotropy is plotted against the integrin concentration. The
dissociation constant (Kd) is determined by fitting the data to a ligand-dependent, quadratic
equation of anisotropy.

Workflow for Binding Affinity Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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